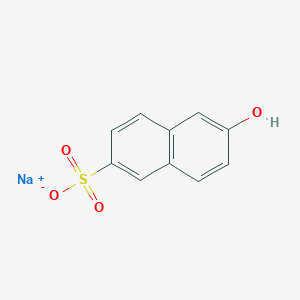

sodium;6-hydroxynaphthalene-2-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-furoic acid, also known as 5-Methylfuran-2-carboxylic acid, is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, a heterocyclic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methyl-2-furoic acid can be synthesized through several methods. One efficient route involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid using palladium on carbon (Pd/C) catalysts at ambient temperature. This method provides a high yield of 94.5% at 30°C and 3.0 MPa hydrogen in tetrahydrofuran .

Another method involves the radical bromination of the methyl group of 5-methyl-2-furoic acid with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux conditions .

Industrial Production Methods

Commercial production of 5-Methyl-2-furoic acid often involves the hydrolysis of pentosan polymers in biomass to pentose sugars, which undergo acid catalysis under high temperatures and successive dehydration . This method is economically advantageous and aligns with the principles of green chemistry.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-furoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-hydroxymethyl-2-furancarboxylic acid.

Reduction: It can be reduced to form 5-methyl-2-furfuryl alcohol.

Substitution: It can participate in substitution reactions, such as the Diels–Alder reaction with maleimide dienophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium on carbon.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are used for radical bromination.

Major Products Formed

Oxidation: 5-Hydroxymethyl-2-furancarboxylic acid.

Reduction: 5-Methyl-2-furfuryl alcohol.

Substitution: Various Diels–Alder adducts.

Applications De Recherche Scientifique

Synthesis and Precursor in Organic Chemistry

Sodium 6-hydroxynaphthalene-2-sulfonate serves as a precursor in various synthetic pathways:

- Dye Production : It is used in the synthesis of synthetic dyes, such as FD&C Red No. 40, which is permitted for use in food, drugs, and cosmetics in the U.S. This compound is synthesized through a series of reactions involving diazotization and coupling with other aromatic compounds .

- Preparation of Naphthalenesulfonyl Chlorides : It is utilized to prepare methoxy-substituted naphthalenesulfonyl chlorides, which are important intermediates in organic synthesis .

Analytical Applications

Sodium 6-hydroxynaphthalene-2-sulfonate has significant roles in analytical chemistry:

- Chromatography : This compound is often employed as a standard or reagent in High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques to analyze complex mixtures .

- Agar Plate Screening Tests : It is used as a precursor during agar plate screening tests for various biological assays, which can help identify microbial activity or enzyme presence .

Case Study 1: Dye Synthesis

In a documented synthesis process, sodium 6-hydroxynaphthalene-2-sulfonate was coupled with diazonium salts to produce azo dyes. This process involved maintaining specific pH levels during the reaction to ensure optimal yield and purity of the dye produced. The final product was characterized using spectroscopic methods to confirm its structure and efficacy as a colorant .

Case Study 2: Environmental Applications

Research has indicated that sodium 6-hydroxynaphthalene-2-sulfonate can be used in the treatment of wastewater due to its ability to bind heavy metals and organic pollutants. Studies demonstrated its effectiveness in reducing toxicity levels in treated water, making it a potential candidate for environmental remediation applications .

Summary

Sodium 6-hydroxynaphthalene-2-sulfonate is a valuable compound with diverse applications ranging from organic synthesis to analytical chemistry and environmental science. Its role as a precursor in dye production highlights its significance in both industrial and research settings. Ongoing studies continue to explore its potential benefits and applications across various fields.

| Application Area | Description |

|---|---|

| Dye Production | Used as a precursor for synthetic dyes like FD&C Red No. 40 |

| Analytical Chemistry | Employed in HPLC and agar plate screening tests |

| Environmental Remediation | Binds heavy metals; reduces toxicity levels in wastewater treatment |

| Synthesis of Intermediates | Prepares naphthalenesulfonyl chlorides for further chemical reactions |

Mécanisme D'action

The precise mechanism of action of 5-Methyl-2-furoic acid is not fully understood. it is believed to serve as a substrate for enzymes involved in the synthesis of polyamines, polyphenols, and polyols. These enzymes facilitate various biochemical reactions, contributing to the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Furfural: A key derivative of furan, used in the production of various chemicals and materials.

5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in the synthesis of biofuels and polymer precursors.

2-Furoic Acid: Another furan derivative used in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

5-Methyl-2-furoic acid is unique due to its high reactivity and versatility in various chemical reactions.

Propriétés

IUPAC Name |

sodium;6-hydroxynaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWQALCOMQRMRK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.